molecular formula C15H18N4O B097674 Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide CAS No. 19456-73-6

Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide

Cat. No. B097674
CAS RN: 19456-73-6
M. Wt: 270.33 g/mol
InChI Key: YDUBCNANQBCZDE-UHFFFAOYSA-N
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Description

Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.

Biochemical And Physiological Effects

PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.

Advantages And Limitations For Lab Experiments

PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.

Future Directions

There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.

Synthesis Methods

PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.

properties

CAS RN

19456-73-6

Product Name

Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

InChI

InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3

InChI Key

YDUBCNANQBCZDE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-]

Canonical SMILES

CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-]

synonyms

4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide

Origin of Product

United States

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